Cinacalcet Impurity F

概要

説明

Cinacalcet Impurity F is a byproduct formed during the synthesis of Cinacalcet, a calcimimetic drug used primarily to treat secondary hyperparathyroidism and hypercalcemia in patients with chronic kidney disease or parathyroid carcinoma . Impurities like this compound are crucial to identify and analyze as they can impact the efficacy and safety of the pharmaceutical product.

準備方法

Synthetic Routes and Reaction Conditions

The preparation of Cinacalcet Impurity F involves several steps. One method includes dissolving triphosgene in dichloromethane, followed by cooling and adding alkali and R-(+)-1-(1-naphthyl)ethylamine. The mixture is then heated to room temperature and stirred to obtain an intermediate product. This intermediate is further reacted with 3-(3-trifluoromethylphenyl)propanol under similar conditions to yield this compound .

Industrial Production Methods

Industrial production of Cinacalcet and its impurities, including Impurity F, involves large-scale synthesis with careful control of reaction parameters such as temperature, pH, and agitation speed to ensure high yield and purity. The process typically includes multiple purification steps to isolate and characterize the impurities .

化学反応の分析

Types of Reactions

Cinacalcet Impurity F undergoes various chemical reactions, including:

Oxidation: Reaction with oxidizing agents to form oxidized derivatives.

Reduction: Reaction with reducing agents to form reduced derivatives.

Substitution: Nucleophilic or electrophilic substitution reactions to replace functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or acetonitrile, and specific pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .

科学的研究の応用

Chromatographic Techniques

Analytical methods such as High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are crucial for quantifying impurities in cinacalcet formulations. For instance, a study developed a stability-indicating RP-UPLC method that effectively separated cinacalcet from its degradation products and impurities under various stress conditions (acidic, basic, oxidative) . The method demonstrated high accuracy and reproducibility with regression coefficients exceeding 0.999.

| Parameter | Value |

|---|---|

| Mobile Phase | Phosphate buffer (pH 3.0) + Acetonitrile |

| Detection Wavelength | 223 nm |

| Column Temperature | 35 °C |

| Mass Balance | >96% |

Stability Studies

Stability studies have shown that cinacalcet hydrochloride degrades significantly under oxidative conditions, leading to the formation of various impurities including Cinacalcet Impurity F. These studies are essential for regulatory compliance, ensuring that the drug maintains its efficacy throughout its shelf life .

Impact on Therapeutic Efficacy

The presence of impurities like this compound can potentially alter the pharmacokinetics and pharmacodynamics of cinacalcet hydrochloride. Research indicates that impurities may influence therapeutic outcomes, necessitating rigorous monitoring during manufacturing processes to ensure drug quality .

Regulatory Considerations

Regulatory bodies such as the FDA have established guidelines for acceptable impurity levels in pharmaceuticals to ensure patient safety. For cinacalcet hydrochloride, the maximum allowable limit for impurities is typically set at less than 0.1% . Compliance with these standards is critical for market authorization and ongoing patient safety.

Method Validation Studies

A comprehensive validation study was conducted to develop a robust analytical method for detecting this compound alongside other related compounds. This involved stress testing under various conditions to simulate real-world scenarios encountered during storage and handling . The study confirmed that the developed method could accurately quantify impurities generated during stress studies.

Synthesis Impact Studies

Research has also focused on optimizing synthesis conditions to minimize impurity formation during the manufacturing of cinacalcet hydrochloride. A case study highlighted how varying agitation speeds during synthesis affected impurity profiles, underscoring the importance of process parameters in ensuring product quality .

作用機序

類似化合物との比較

Similar Compounds

Similar compounds to Cinacalcet Impurity F include other impurities formed during the synthesis of Cinacalcet, such as:

- Cinacalcet N-Oxide

- ®-3-(1-Naphthyl)ethylamine

- (E)-2,3-Dehydro-cinacalcet Hydrochloride .

Uniqueness

This compound is unique due to its specific formation pathway and structural characteristics. Its identification and analysis are crucial for ensuring the purity and safety of Cinacalcet in pharmaceutical formulations .

生物活性

Cinacalcet Impurity F is a byproduct of the synthesis of cinacalcet, a calcimimetic agent primarily used in the treatment of secondary hyperparathyroidism in patients with chronic kidney disease. Understanding the biological activity of this impurity is crucial for evaluating its safety and efficacy in clinical applications. This article presents an overview of the biological activity of this compound, supported by data tables and relevant case studies.

This compound, like its parent compound cinacalcet, interacts with the calcium-sensing receptor (CaSR). The structural characteristics that differentiate it from cinacalcet may influence its biological activity. The chemical structure of this compound is not explicitly detailed in the literature, but it is known to be a derivative of cinacalcet.

Cinacalcet acts as an allosteric agonist of CaSR, which plays a pivotal role in regulating parathyroid hormone (PTH) secretion. By modulating CaSR activity, cinacalcet effectively lowers serum PTH levels, thereby impacting calcium homeostasis. The biological activity of this compound is presumed to be similar but may exhibit altered potency or efficacy due to structural differences.

3.1 In Vitro Studies

In vitro studies have demonstrated that cinacalcet and its impurities can activate CaSR signaling pathways. For instance, research indicates that cinacalcet significantly inhibits PTH release from parathyroid cells while enhancing calcitonin secretion from thyroid cells .

4. Pharmacodynamics and Clinical Implications

Clinical trials assessing cinacalcet's effects on patients with secondary hyperparathyroidism have provided insights into its pharmacodynamics. One study reported a transient reduction in iPTH levels within hours of administration, followed by a return to baseline after 24 hours . Such pharmacodynamic profiles raise questions about the potential impact of impurities like this compound on therapeutic outcomes.

Table 1: Summary of Biological Activity Findings

6. Case Studies

A randomized controlled trial evaluated the effects of cinacalcet on patients undergoing hemodialysis. Results indicated no significant differences in calcification progression between treatment groups, but notable reductions in phosphate levels were observed . While this trial did not specifically address this compound, it highlights the importance of monitoring all components within therapeutic formulations.

7. Conclusion

The biological activity of this compound remains an area requiring further investigation. Current literature suggests that while it may share some pharmacological properties with cinacalcet, its specific effects and safety profile are not well-characterized. Future research should focus on isolating and studying this impurity to better understand its implications for patient safety and drug efficacy.

特性

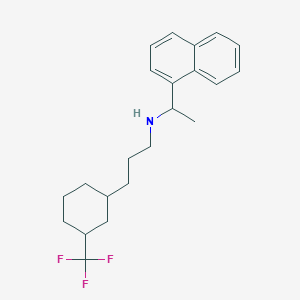

IUPAC Name |

N-(1-naphthalen-1-ylethyl)-3-[3-(trifluoromethyl)cyclohexyl]propan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28F3N/c1-16(20-13-5-10-18-9-2-3-12-21(18)20)26-14-6-8-17-7-4-11-19(15-17)22(23,24)25/h2-3,5,9-10,12-13,16-17,19,26H,4,6-8,11,14-15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMWBBKISVXOSST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC2=CC=CC=C21)NCCCC3CCCC(C3)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。